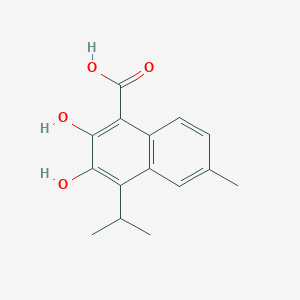
6-O-Galactopyranosylgalactose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-Galactopyranosylgalactose is a disaccharide composed of two galactose units linked via a β-glycosidic bond. This compound is of significant interest in glycobiology research due to its presence in various glycoconjugates and its involvement in biological processes .
Wissenschaftliche Forschungsanwendungen
6-O-Galactopyranosylgalactose has several scientific research applications:
Wirkmechanismus
Target of Action
6-O-Galactopyranosylgalactose primarily targets the intestinal microbiota , specifically promoting the growth of beneficial bacteria such as Lactobacilli and Bifidobacteria . It also inhibits the growth of harmful bacteria such as Bacteroides, Clostridia, coliform bacteria, Eubacteria, and Salmonella .
Biochemical Pathways
The fermentation of this compound by the intestinal microbiota generates organic acids, such as short-chain fatty acids and lactic acid . These acids lower the pH of the colon, which can inhibit the growth of harmful bacteria and promote the growth of beneficial ones .
Pharmacokinetics
This allows it to have a direct effect on the intestinal microbiota. Its bioavailability is therefore largely confined to the gastrointestinal tract .
Result of Action
The fermentation of this compound results in a lowered pH in the colon due to the production of organic acids . This creates an environment that is beneficial for the growth of Lactobacilli and Bifidobacteria, and inhibitory for harmful bacteria . This can contribute to a healthier gut microbiota and potentially improved gut health .
Action Environment
The action of this compound is influenced by the environment within the gastrointestinal tract . Factors such as the pH of the colon, the presence of other nutrients, and the existing composition of the microbiota can all impact its efficacy .
Biochemische Analyse
Biochemical Properties
6-O-Galactopyranosylgalactose plays a crucial role in biochemical reactions, particularly as a substrate for specific enzymes. One of the primary enzymes that interact with this compound is β-galactosidase. This enzyme catalyzes the hydrolysis of the glycosidic bond in this compound, resulting in the release of two galactose molecules . Additionally, this compound can interact with various proteins and other biomolecules, influencing their activity and stability.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling molecules, leading to changes in gene expression and metabolic pathways . These effects can have significant implications for cellular function and overall health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. At the molecular level, this compound can bind to enzymes and proteins, altering their activity and function. For instance, it can act as an inhibitor or activator of certain enzymes, depending on the context . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can also result in alterations in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage and other negative outcomes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to carbohydrate metabolism. This compound can be metabolized by specific enzymes, such as β-galactosidase, which breaks down the glycosidic bond to release galactose molecules . Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its localization within different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological functions and potential therapeutic applications.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. This localization is often directed by targeting signals and post-translational modifications that guide the compound to particular organelles or cellular regions . The subcellular localization of this compound can significantly influence its activity and function, highlighting the importance of understanding its intracellular dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Galactopyranosylgalactose typically involves the enzymatic or chemical glycosylation of galactose derivatives. One common method is the use of β-galactosidase to catalyze the formation of the β-glycosidic bond between two galactose molecules . The reaction conditions often include a buffered aqueous solution at a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound can involve the extraction and purification from natural sources, such as larch wood, where it is a constituent of the polysaccharide backbone characterized by β-(1→6) glycoside linkages . The process includes hydrolysis, filtration, and crystallization steps to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-O-Galactopyranosylgalactose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like periodate, which cleaves the vicinal diol groups in the sugar units.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to convert aldehyde groups to alcohols.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol or water.
Substitution: Halides or nucleophiles in organic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactose: A disaccharide composed of galactose and glucose linked by a β-glycosidic bond.
Melibiose: A disaccharide composed of galactose and glucose linked by an α-glycosidic bond.
Cellobiose: A disaccharide composed of two glucose units linked by a β-glycosidic bond.
Uniqueness
6-O-Galactopyranosylgalactose is unique due to its specific β-(1→6) glycosidic linkage between two galactose units, which is less common compared to other disaccharides like lactose and melibiose . This unique linkage imparts distinct biochemical properties and biological functions, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
5077-31-6 |
|---|---|
Molekularformel |
C12H22O11 |
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9-,10-,11+,12+/m0/s1 |
InChI-Schlüssel |
AYRXSINWFIIFAE-CABDRJSWSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Synonyme |
6-O-beta-D-galactopyranosyl-D-galactose 6-O-galactopyranosylgalactose 6-O-galactopyranosylgalactose, (alpha-D)-isomer galactobiose Galalpha1-4Gal swietenose |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


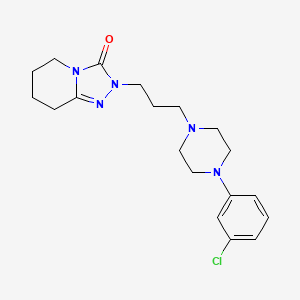

![4-[[[2-(3-Methylphenyl)ethylamino]-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1211065.png)
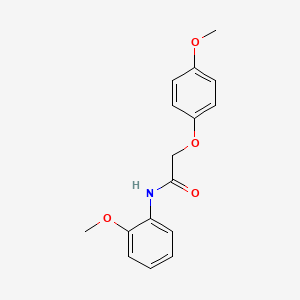

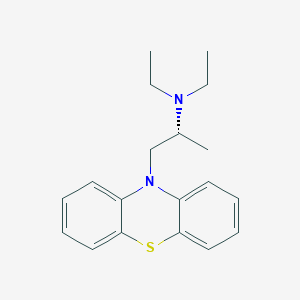
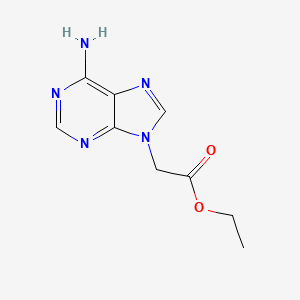
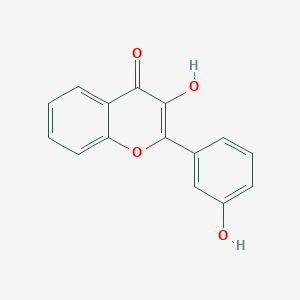
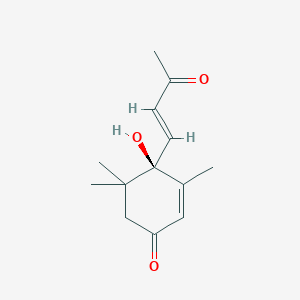


![N-[2-[(3-amino-3-iminopropyl)carbamoyl]-1-methylimidazol-4-yl]-4-formamido-1-methylimidazole-2-carboxamide](/img/structure/B1211077.png)
